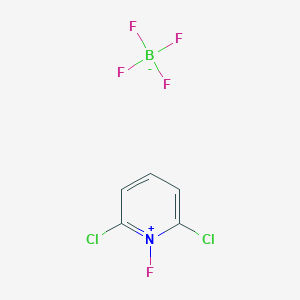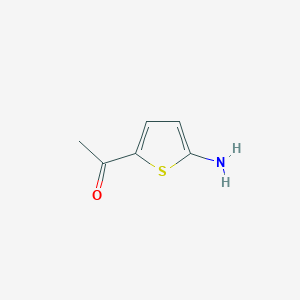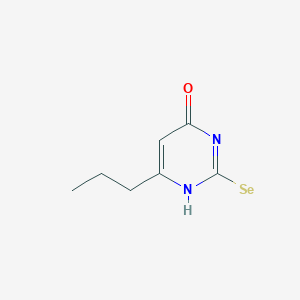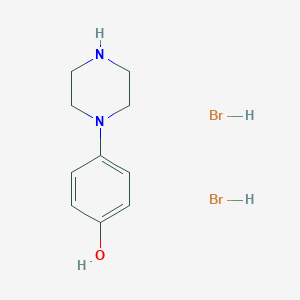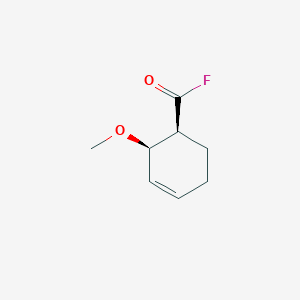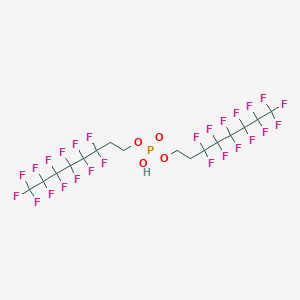![molecular formula C10H22O2Si B142182 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one CAS No. 120591-36-8](/img/structure/B142182.png)
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
Descripción general
Descripción
“4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is a laboratory chemical . It’s also known by several synonyms, including “4-t-butyldimethylsilyloxy benzaldehyde” and "4-tert-butyldimethylsilyl oxy benzaldehyde" .
Molecular Structure Analysis
The molecular formula of “4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is C13H20O2Si . Its molecular weight is 236.39 g/mol .Physical And Chemical Properties Analysis
The density of “4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is 0.9570 g/mL . It has a boiling point of 224°C to 226°C . The flash point is greater than 110°C .Aplicaciones Científicas De Investigación
Synthesis Applications
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one has been utilized in various synthesis applications. For instance, it played a crucial role in the first synthesis of a bicyclic hemiaminal with a fused oxazine-oxazole ring. This synthesis involved the condensation and rearrangement of acetone and 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one, leading to the formation of a unique hemiaminal structure (Gundogdu, Şahin, & Kara, 2020).
Protective Group in Organic Chemistry
The compound serves as a valuable reagent in organic chemistry, particularly in the protection of different functional groups. It has been used for direct 3,6-di-O-protection of D-glucal and D-galactal, making the unprotected 4-hydroxy group accessible to other protective groups (Kinzy & Schmidt, 1987). Additionally, it's used in the synthesis of polymethacrylates by living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates (Ishizone, Han, Okuyama, & Nakahama, 2003).
Role in Chemical Analysis
This chemical has been employed in the separation and analysis of sulfate, phosphate, and other oxyanions as their tert.-Butyldimethylsilyl derivatives in gas—liquid chromatography and mass spectrometry. This method enables detailed chemical analysis and identification of these compounds (Mawhinney, 1983).
In Molecular Solid Studies
It is involved in the study of molecular solids, particularly in observing phase transitions. A structural study of a complex aminated stereotriad involving 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one revealed a second-order phase transition, contributing to the understanding of molecular structure and behavior (Guzei, Vinokur, Yakovenko, Liu, & Schomaker, 2017).
Use in Stereoselective Synthesis
It also plays a role in the stereoselective synthesis of optically active compounds, such as methylene lactone, which are key intermediates in the synthesis of specialized organic compounds (Yamauchi, Yamamoto, & Kinoshita, 1999).
Safety And Hazards
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQOZVBPYZGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


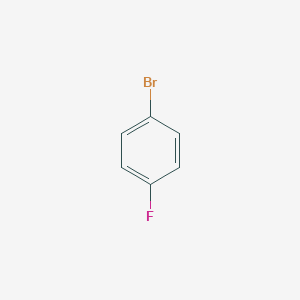
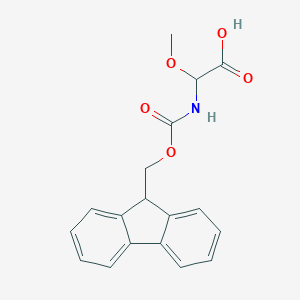
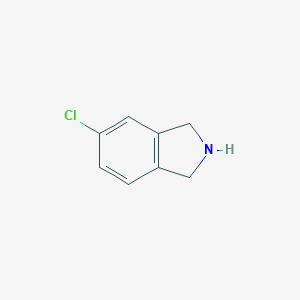
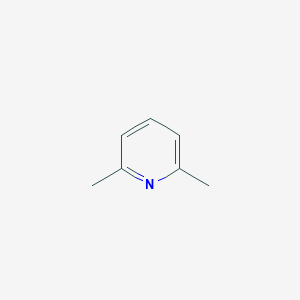
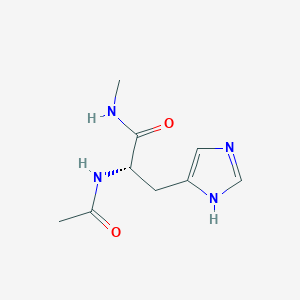
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)
